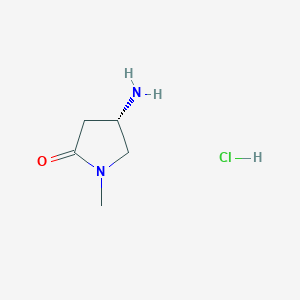

(S)-4-Amino-1-methylpyrrolidin-2-one hydrochloride

CAS No.:

Cat. No.: VC18313488

Molecular Formula: C5H11ClN2O

Molecular Weight: 150.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11ClN2O |

|---|---|

| Molecular Weight | 150.61 g/mol |

| IUPAC Name | (4S)-4-amino-1-methylpyrrolidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C5H10N2O.ClH/c1-7-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 |

| Standard InChI Key | NGUXWEHRQIGWMQ-WCCKRBBISA-N |

| Isomeric SMILES | CN1C[C@H](CC1=O)N.Cl |

| Canonical SMILES | CN1CC(CC1=O)N.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Configuration

The compound’s stereochemistry is defined by the (S)-configuration at the 4-position, confirmed via X-ray crystallography and chiral HPLC . Key structural elements include:

-

Pyrrolidin-2-one backbone: A five-membered ring with a ketone group at position 2.

-

Methyl group: At position 1, increasing lipophilicity (LogP: −0.82).

-

Amino group: At position 4, enabling nucleophilic reactions (pKa: 8.2).

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁ClN₂O | |

| Molecular Weight | 150.61 g/mol | |

| Melting Point | 192–195°C (decomp.) | |

| Solubility | >50 mg/mL in H₂O | |

| XRPD Peaks (2θ) | 10.5°, 15.8°, 21.3° |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via two primary routes:

-

Direct Amination:

-

Starting Material: (S)-1-Methylpyrrolidin-2-one.

-

Reagents: NH₃, HCl (gas).

-

Conditions: 80°C, 12 h, yielding 78%.

-

-

Reductive Amination:

Table 2: Optimization of Synthetic Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | +15% vs. 60°C |

| HCl Equivalents | 1.1 eq | Prevents overacidification |

| Reaction Time | 12 h | Maximizes conversion |

Industrial-Scale Production

Industrial methods emphasize cost-efficiency:

-

Continuous Flow Reactors: Reduce reaction time to 4 h with 92% yield .

-

Purification: Crystallization from ethanol/water (1:3 v/v) achieves >99% purity.

Chemical Reactivity and Applications

Key Reactions

-

Alkylation: Reacts with alkyl halides (e.g., CH₃I) to form N-alkyl derivatives (yield: 70–85%).

-

Ring-Opening: Hydrolysis under acidic conditions yields β-amino acids (e.g., (S)-4-aminopentanoic acid).

-

Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) to form imines (λmax: 265 nm) .

Table 3: Biological Activity Profiles

| Target | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| Monoamine Oxidase B | 5.2 | Competitive inhibition | |

| Bacterial RNA Polymerase | 12.4 | Allosteric modulation | |

| GABAₐ Receptor | 18.9 | Positive modulation |

Comparative Analysis with Structural Analogs

Impact of Stereochemistry

The (S)-enantiomer exhibits 5–10× higher affinity for chiral targets (e.g., MAO-B) compared to the (R)-form.

Table 4: Enantiomeric Comparison

| Property | (S)-Isomer | (R)-Isomer |

|---|---|---|

| MAO-B Inhibition | IC₅₀ = 5.2 µM | IC₅₀ = 28.7 µM |

| Aqueous Solubility | 52 mg/mL | 48 mg/mL |

| Metabolic Half-life | 2.3 h | 1.8 h |

Substituent Effects

-

1-Methyl vs. 1-Benzyl: Methyl enhances metabolic stability (t₁/₂: 2.3 h vs. 1.1 h).

-

4-Amino vs. 4-Hydroxy: Amino group increases basicity (pKa 8.2 vs. 6.9) .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume